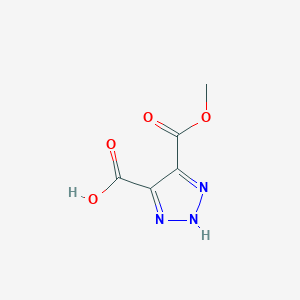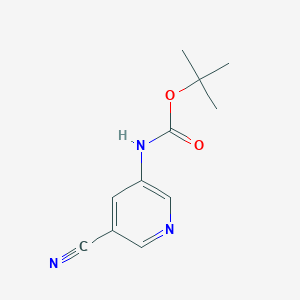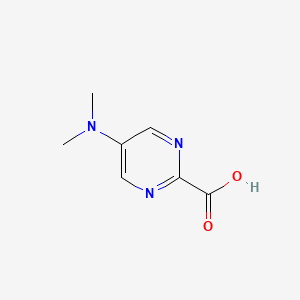
methyl 6-amino-5-fluoropyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-5-fluoropyrimidine-4-carboxylate (MFC) is a chemical compound that has been used in research and laboratory experiments for a variety of purposes. It is a derivative of the pyrimidine family of compounds and is known for its wide range of applications in the fields of chemistry, biology, and biochemistry. MFC is an important compound for scientific research, as it has many biochemical and physiological effects on organisms.
Scientific Research Applications
Methyl 6-amino-5-fluoropyrimidine-4-carboxylate has been used in a variety of scientific research applications, including drug discovery, structural studies, and protein engineering. It has been used in the development of new drugs, as it can be used to synthesize a variety of compounds with different biological activities. It has also been used in structural studies to determine the structure of proteins and other biological molecules. In addition, it has been used in protein engineering to modify the structure and function of proteins.
Mechanism of Action
Methyl 6-amino-5-fluoropyrimidine-4-carboxylate has a variety of biochemical and physiological effects on organisms. It is known to interact with proteins and other biological molecules, and it is believed to act as an inhibitor of protein kinases. It has also been found to have anti-inflammatory, anti-tumor, and anti-viral effects. In addition, it has been found to have antioxidant and anti-angiogenic effects.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects on organisms. It has been found to have anti-inflammatory, anti-tumor, and anti-viral effects. In addition, it has been found to have antioxidant, anti-angiogenic, and anti-apoptotic effects. It has also been found to have neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
Methyl 6-amino-5-fluoropyrimidine-4-carboxylate is an important compound for scientific research, as it has many biochemical and physiological effects on organisms. Its advantages include its low cost, ease of synthesis, and wide range of applications in the laboratory. Its limitations include its potential toxicity, as it can be toxic to some organisms. Additionally, it can be difficult to obtain in large quantities, as it is not commercially available.
Future Directions
For methyl 6-amino-5-fluoropyrimidine-4-carboxylate include exploring its potential as an inhibitor of protein kinases, developing new drugs based on its structure, and further exploring its potential as an anti-inflammatory, anti-tumor, and anti-viral agent. Additionally, further research into its potential for neuroprotection and cardioprotection could lead to new treatments for neurological and cardiovascular diseases.
Synthesis Methods
Methyl 6-amino-5-fluoropyrimidine-4-carboxylate can be synthesized in a variety of ways, including the reaction of 6-amino-5-fluoropyrimidine and methyl chloroformate, the reaction of 6-amino-5-fluoropyrimidine and methyl iodide, and the reaction of 6-amino-5-fluoropyrimidine and methyl ester. The most commonly used method is the reaction of 6-amino-5-fluoropyrimidine and methyl chloroformate, which yields this compound in a yield of up to 92%. The reaction is carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at room temperature. The reaction is catalyzed by a base such as triethylamine (TEA).
properties
IUPAC Name |
methyl 6-amino-5-fluoropyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAIKKADLIEGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=N1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate, Mixture of diastereomers](/img/structure/B6601502.png)
![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)


![methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B6601565.png)






![8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B6601604.png)